![molecular formula C15H13ClN2S B2625009 5-Chloro-1-(phenylethyl)benzimidazole-2-thiol CAS No. 309733-77-5](/img/structure/B2625009.png)
5-Chloro-1-(phenylethyl)benzimidazole-2-thiol
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Description
Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. This structure is noted for its bioactive properties and is found in many important drugs and other useful compounds .
Synthesis Analysis
Benzimidazole derivatives can be synthesized from o-phenylenediamine and carboxylic acids using triacyloxyborane intermediates . Another method involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .Molecular Structure Analysis
The benzimidazole ring system is a fused aromatic ring of benzene and imidazole. The presence of nitrogen atoms in the ring can allow for various substitutions and modifications, leading to a wide range of benzimidazole derivatives .Chemical Reactions Analysis
Benzimidazole compounds can undergo various chemical reactions due to the presence of the imidazole ring. These reactions can lead to a wide range of derivatives with different properties .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound. For example, benzimidazole itself has a molar mass of 118.139 g/mol and a melting point of 170 to 172 °C .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-chloro-3-(1-phenylethyl)-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10(11-5-3-2-4-6-11)18-14-8-7-12(16)9-13(14)17-15(18)19/h2-10H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIQRYPEKDREKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=C(C=C(C=C3)Cl)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol |
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